2-(Diphenylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.
Formation of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative with similar structural features.
6-Benzhydrylpyridine: Shares the benzhydryl and pyridine moieties.
Chiral Oxazoles: Other chiral oxazole compounds with potential biological activity.
Uniqueness
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of structural features, including the chiral center, the benzhydryl group, and the oxazole ring. This unique structure may confer specific properties and activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H22N2O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2 |
InChI Key |
PUSBILBZRCBYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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